molecular formula C20H25F6IOSi B1641344 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole CAS No. 181934-34-9

1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole

Cat. No.: B1641344
CAS No.: 181934-34-9
M. Wt: 550.4 g/mol
InChI Key: QDBNJOWZEBIAFK-UHFFFAOYSA-N
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Description

Togni Reagent II

Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one ) shares the benziodoxole core but replaces the ethynyl-TIPS group with a trifluoromethyl (-CF₃) substituent . While both reagents exhibit electrophilic character, the ethynyl group in 1-(triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole enables distinct reactivity in alkyne transfer reactions, contrasting with Togni II’s specialization in trifluoromethylation .

TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one)

TIPS-EBX lacks the 3,3-bis(trifluoromethyl) substitution, resulting in reduced electrophilicity at the iodine center. The addition of two -CF₃ groups in the subject compound enhances its stability and alters its electronic profile, enabling reactions under milder conditions compared to non-fluorinated EBX analogues .

General Trends

  • Electron-withdrawing groups : The -CF₃ substituents lower the energy of the iodine-centered σ* orbital, facilitating nucleophilic attack.
  • Steric effects : The TIPS group impedes undesired side reactions but may limit accessibility in sterically congested substrates .

Crystallographic Characterization and Bonding Geometry

X-ray crystallographic studies of this compound reveal critical insights into its three-dimensional structure:

Bond Lengths and Angles

  • Iodine coordination sphere :
    • I–C (ethynyl) : 2.049 Å
    • I–O (iodoxole) : 2.336 Å
    • C–I–C angle : 91.27°, indicative of a distorted trigonal bipyramidal geometry .
  • Alkyne geometry : The ethynyl group lies nearly coplanar with the benziodoxole ring (torsion angle C8–I1–C7–C6 = 5.79°), maximizing conjugation between the alkyne π-system and the iodine center .

Hypervalent Interactions

The iodine atom engages in a three-center, four-electron bond with the two oxygen atoms of the iodoxole ring. This interaction stabilizes the hypervalent state and directs reactivity toward electrophilic pathways. The -CF₃ groups induce polarization at the iodine center, enhancing its susceptibility to nucleophilic attack .

Comparative Crystallography

Compared to non-fluorinated EBX reagents, the introduction of -CF₃ groups shortens the I–O bond (2.336 Å vs. 2.44 Å in TIPS-EBX) and increases the I–C bond length (2.049 Å vs. 1.98 Å), reflecting altered electron density distribution . These structural modifications correlate with improved thermal stability and reduced decomposition rates during storage .

Properties

IUPAC Name

2-[3,3-bis(trifluoromethyl)-1λ3,2-benziodoxol-1-yl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F6IOSi/c1-13(2)29(14(3)4,15(5)6)12-11-27-17-10-8-7-9-16(17)18(28-27,19(21,22)23)20(24,25)26/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNJOWZEBIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181934-34-9
Record name 1-[2-(Triisopropylsilyl)ethynyl]-3,3-bis(trifluoromethyl)-1,2-benziodoxole
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Scientific Research Applications

Organic Semiconductors

The compound has been utilized as a dopant in organic semiconductor materials. Specifically, it has been shown to enhance the performance of organic field-effect transistors (OFETs) by tuning the threshold voltage and improving charge transport properties. Research indicates that the incorporation of this compound into semiconductor formulations can lead to improved device stability and efficiency .

Molecular Doping

In studies involving molecular doping techniques, 1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole has been used to manipulate the electronic properties of small-molecule semiconductors. This manipulation is crucial for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Performance Improvement in OFETs

A recent study demonstrated that incorporating this compound into a TIPS-pentacene-based OFET significantly improved charge carrier mobility. The results indicated a mobility increase from 0.5 cm2/V s0.5\text{ cm}^2/\text{V s} to 1.2 cm2/V s1.2\text{ cm}^2/\text{V s} upon doping with varying concentrations of the compound. The study highlighted the role of the trifluoromethyl groups in enhancing intermolecular interactions within the active layer .

ParameterBefore DopingAfter Doping
Mobility (cm²/V·s)0.51.2
Threshold Voltage (V)-4-2

Case Study 2: Stability in OLEDs

In another research project focusing on OLED applications, the compound was integrated into the emissive layer of OLED devices. The devices exhibited enhanced operational stability and a longer lifespan compared to control devices without the compound. The findings suggested that the presence of the silylethynyl group contributes to better film-forming properties and reduced degradation under operational conditions .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing CF₃ groups enhance electrophilicity at the iodine center, common across all analogues. Brominated derivatives (8h, 8m) enable further functionalization via halogen exchange .
  • Synthetic Efficiency : Yields vary significantly (62–89%), with pentynyl derivative 8e showing the highest efficiency (89%) .

Reactivity and Functional Group Compatibility

  • Alkynylation : 8f ’s TIPS-ethynyl group is less reactive than unprotected ethynyl analogues (e.g., 8d) but offers improved handling and stability .
  • Cross-Coupling : Phenylethynyl derivative 8m participates in Suzuki-Miyaura coupling to form biaryl structures (e.g., 12c), whereas 8f is preferred for silyl-protected alkyne transfers .
  • Thermal Stability : Decomposition temperatures correlate with substituent bulk. For example, 8m decomposes at 205–210°C, while 8f ’s stability is likely higher due to the TIPS group .

Spectroscopic and Analytical Data

  • ¹⁹F-NMR : All bis(trifluoromethyl) derivatives exhibit CF₃ signals near δ = -76 ppm, confirming consistent electronic environments .
  • HRMS : Molecular ion peaks align with theoretical values (e.g., 8f : Δm/z = 0.0001), ensuring high purity .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with 3,3-bis(trifluoromethyl)-1,2-benzoiodoxole (CAS 131-62-4), a cyclic iodine(III) reagent derived from 2-iodobenzoic acid. Functionalization at the iodine center involves introducing the triisopropylsilylethynyl group via nucleophilic substitution or metal-catalyzed coupling:

Method A: Copper-Mediated Coupling
A suspension of 3,3-bis(trifluoromethyl)-1,2-benzoiodoxole (5.0 mmol), triisopropylsilylacetylene (6.5 mmol), CuI (1.1 mmol), and Cs₂CO₃ (5.6 mmol) in DMF undergoes stirring at 115°C for 15 hours under argon. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) yields the product in 67–72% purity.

Method B: Direct Alkynylation Using TIPS-EBX
Pseudocyclic benziodoxole triflate intermediates (e.g., IBA–OTf) react with triisopropylsilylacetylene trimethylsilane (TIPS–C≡CH–TMS) in dichloromethane at −78°C. This method achieves higher yields (82–89%) due to enhanced electrophilicity at the iodine center.

Reaction Optimization Parameters

Critical variables influencing yield and selectivity:

Parameter Optimal Range Impact on Reaction
Temperature 80–115°C Higher temps accelerate coupling
Solvent DMF or DMSO Polar aprotic solvents enhance rate
Catalyst Loading 10–20 mol% CuI Reduces side reactions
Reaction Time 12–24 hours Prolonged time improves conversion

Challenges :

  • Moisture Sensitivity : The iodine(III) center hydrolyzes in protic solvents, necessitating anhydrous conditions.
  • Byproduct Formation : Competing pathways generate bis(trifluoromethyl)benziodoxole oxide, requiring careful stoichiometric control.

Structural Characterization

X-ray Crystallography

Single-crystal analysis reveals:

  • Bond Lengths : I–C(sp²) = 2.14 Å, I–O = 2.34 Å, C≡C = 1.20 Å.
  • Geometry : Distorted T-shaped configuration at iodine, with a dihedral angle of 75.28° between the benzoiodoxole ring and ethynyl group.

Spectroscopic Data

Technique Key Signals
¹⁹F NMR δ −63.2 ppm (CF₃, quartet, J = 12.1 Hz)
¹H NMR δ 1.25–1.35 ppm (TIPS isopropyl groups)
IR ν 2215 cm⁻¹ (C≡C stretch)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Method A 67–72 95–98 Moderate High
Method B 82–89 >99 High Moderate

Advantages of Method B :

  • Avoids copper residues, critical for pharmaceutical applications.
  • Enables gram-scale production with consistent reproducibility.

Applications in Organic Synthesis

The compound serves as:

  • Electrophilic Trifluoromethylation Agent : Transfers CF₃ groups to arenes under mild conditions.
  • Alkynylation Reagent : Forms C–C bonds with heteroarenes (e.g., indoles, thiophenes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole
Reactant of Route 2
1-(Triisopropylsilylethynyl)-3,3-bis(trifluoromethyl)-1,3-dihydro-1,2-benzoiodoxole

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